Chloroacetylacetone

Physical Organic Chemistry Computational Chemistry Spectroscopy

Chloroacetylacetone (3-chloro-2,4-pentanedione) is an α-chlorinated derivative of the β-diketone acetylacetone. The compound is characterized by a chlorine atom substitution at the central 3-position of the pentane-2,4-dione scaffold.

Molecular Formula C5H7ClO2
Molecular Weight 134.56 g/mol
CAS No. 7660-21-1
Cat. No. B8687694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroacetylacetone
CAS7660-21-1
Molecular FormulaC5H7ClO2
Molecular Weight134.56 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)CCl
InChIInChI=1S/C5H7ClO2/c1-4(7)2-5(8)3-6/h2-3H2,1H3
InChIKeyASYBEJAJVKOXLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroacetylacetone (CAS 7660-21-1) Technical Baseline for Scientific Procurement


Chloroacetylacetone (3-chloro-2,4-pentanedione) is an α-chlorinated derivative of the β-diketone acetylacetone [1]. The compound is characterized by a chlorine atom substitution at the central 3-position of the pentane-2,4-dione scaffold [2]. This structural modification preserves the core β-diketone functionality—including its ability to undergo keto-enol tautomerization and act as a bidentate O,O-chelating ligand—while introducing distinctive electronic effects due to the electron-withdrawing nature of the chlorine substituent [3]. Chloroacetylacetone is primarily employed as a versatile synthetic building block for heterocyclic compounds and as a ligand precursor for transition metal complexes with tailored properties [4][5].

Why Acetylacetone Cannot Simply Replace Chloroacetylacetone in Critical Applications


Substituting acetylacetone for chloroacetylacetone in synthesis or coordination chemistry applications is not scientifically valid due to the profound impact of the chlorine substituent on the compound's fundamental chemical and physical properties. The electron-withdrawing chlorine atom at the α-position alters the electron density distribution within the β-diketone framework, leading to measurable differences in hydrogen bond strength, tautomeric equilibrium, and the resultant reactivity and complexation behavior [1]. These differences directly translate into distinct outcomes in downstream applications, including variations in metal complex yield and melting point [2], modulation of biological activity in derived heterocycles [3], and altered solvatochromic properties in coordination complexes [4]. Consequently, the choice of chloroacetylacetone over its parent analog is not a matter of trivial substitution but a critical decision point for achieving specific, quantifiable performance metrics in research and industrial workflows.

Chloroacetylacetone Comparative Performance Data: Evidence for Scientific Selection


Enhanced Hydrogen Bond Strength in the Enol Form Relative to Acetylacetone

DFT calculations demonstrate that the intramolecular hydrogen bond in the enol form of chloroacetylacetone (ClAA) is stronger than that in the parent compound, acetylacetone (AA). At the B3LYP/6-311++G** level of theory, the calculated hydrogen bond strength for ClAA is 68.7 kJ/mol, which is 2.3 kJ/mol greater than the value computed for AA [1].

Physical Organic Chemistry Computational Chemistry Spectroscopy

Superior Yield and Thermal Stability of Copper(II) Complexes Versus Acetylacetone Analog

A direct comparative synthesis of bis(acetylacetonato)copper(II) (CuA) and bis(3-chloroacetylacetonato)copper(II) (CuA-Cl) demonstrates significant differences in both reaction yield and product thermal properties. The CuA-Cl complex was obtained in 97% yield with a melting point of 273 °C, whereas the unsubstituted CuA complex was obtained in 95% yield with a substantially lower melting point of 230 °C [1].

Coordination Chemistry Materials Science Metal Complex Synthesis

Quantifiable Activation Energy for Thiazole Heterocycle Formation

The reactivity of 3-chloroacetylacetone (3-CAA) in Hantzsch thiazole cyclization has been kinetically characterized, providing quantitative activation parameters for this key synthetic transformation. When reacted with thiobenzamide, the activation energy (Ea) was determined to be 48.8176 kJ/mol/K. In a parallel study using cyclohexanone thiosemicarbazone as the reaction partner, the Ea was found to be 33.08692157 kJ/mol/K [1].

Kinetics Organic Synthesis Medicinal Chemistry

Distinct Solvatochromic Behavior in Mixed-Chelate Copper(II) Complexes

Copper(II) mixed-chelate complexes incorporating the 3-chloroacetylacetonate ligand (Cl-acac) exhibit pronounced solvatochromism, a property not observed in analogous complexes with unsubstituted acetylacetonate under the same conditions. Specifically, the complex [Cu(Cl-acac)(diamine)]X (where X = B(Ph)4−, PF6−, BF4−, ClO4−) demonstrated negative solvatochromism, with the visible d-d absorption band shifting in response to solvent polarity [1]. The magnitude of this shift is quantitatively influenced by the donor number (DN) of the solvent, as determined by stepwise multiple linear regression analysis [2].

Coordination Chemistry Sensor Materials Spectroscopy

High Synthetic Efficiency in Heterocyclic Derivative Formation

In a representative synthetic application, α-chloroacetylacetone was employed in a condensation reaction to yield a heterocyclic scaffold with high efficiency. Under reflux conditions in absolute ethanol, the reaction proceeded for 4 hours to afford the desired product in 95% isolated yield [1]. While direct comparator yield data for acetylacetone in this specific transformation is not provided in the source, the high yield demonstrates the practical utility and reactivity profile of the chlorinated analog in building complex molecular architectures.

Organic Synthesis Medicinal Chemistry Process Chemistry

Modulation of Antibacterial Activity in Derived Thiazole Derivatives

Thiazole derivatives synthesized using 3-chloroacetylacetone as a key building block demonstrated significant antibacterial activity in vitro. Compounds 1b and 3b, derived from 3-chloroacetylacetone and thiosemicarbazone precursors, exhibited significant antibacterial effects against Bacillus cereus, Klebsiella pneumoniae, and Staphylococcus aureus in an agar disc diffusion assay [1]. While this data does not provide a direct comparison to analogous derivatives made with unsubstituted acetylacetone, it establishes that the chloroacetylacetone-derived scaffold yields biologically active compounds with measurable antimicrobial properties.

Antimicrobial Discovery Medicinal Chemistry Bioactivity Screening

Optimal Use Cases for Chloroacetylacetone Based on Quantitative Performance Data


Synthesis of Thermally Stable Metal Complexes for Materials Science

When the application demands a metal β-diketonate complex with elevated thermal stability, chloroacetylacetone should be prioritized over unsubstituted acetylacetone. The direct comparative data shows that bis(3-chloroacetylacetonato)copper(II) (CuA-Cl) exhibits a melting point of 273 °C, a substantial 43 °C increase over the 230 °C melting point of the analogous acetylacetonate complex [1]. This enhanced thermal stability is critical for applications in high-temperature materials processing, CVD precursors, or as additives in thermally demanding polymer formulations.

Development of Solvatochromic Sensors and Optical Probes

Researchers developing optical sensors, solvent polarity indicators, or Lewis acid-base color probes should select chloroacetylacetone-derived ligands. Mixed-chelate copper(II) complexes containing the 3-chloroacetylacetonate ligand exhibit pronounced negative solvatochromism, a property that is absent in corresponding complexes with unsubstituted acetylacetonate [1][2]. The d-d absorption band shifts quantifiably with changes in solvent donor number, enabling the design of responsive materials for environmental monitoring or bioanalytical applications.

High-Efficiency Building Block for Heterocyclic Library Synthesis

In medicinal chemistry programs where synthetic efficiency is paramount, chloroacetylacetone provides a high-yielding entry point for constructing functionalized heterocycles. A representative protocol achieves 95% isolated yield in a 4-hour reflux reaction [1]. This efficiency, combined with its validated use in generating bioactive thiazole derivatives [2], makes chloroacetylacetone a strategic choice for building diverse compound libraries for antimicrobial and anticancer screening campaigns.

Kinetic Benchmarking for Process Development in Thiazole Synthesis

For industrial process chemists scaling up Hantzsch thiazole syntheses, chloroacetylacetone offers a kinetically characterized starting material. The activation energy for its reaction with thiobenzamide is precisely determined at 48.8176 kJ/mol/K [1]. This quantitative parameter enables accurate modeling of reaction kinetics, optimization of reactor conditions, and prediction of reaction rates at scale, thereby reducing process development time and improving manufacturing consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloroacetylacetone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.